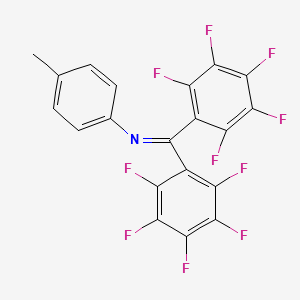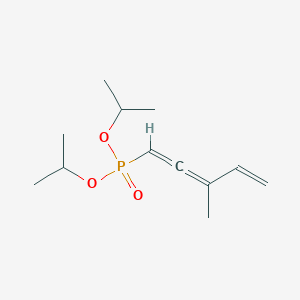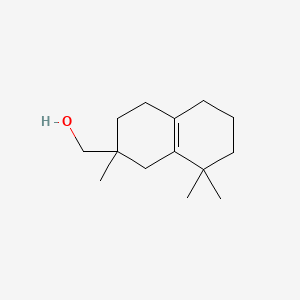
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- is a chemical compound with the molecular formula C15H26O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to the methylene bridge of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthalenemethanol using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure the selective reduction of the naphthalene ring while preserving the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
γ-Eudesmol: A structurally similar compound with a hydroxyl group and a similar naphthalene ring system.
Rosifoliol: Another related compound with similar structural features and functional groups.
Uniqueness
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- is unique due to its specific substitution pattern and the presence of the hydroxyl group at the methylene bridge. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
72928-44-0 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C14H24O/c1-13(2)7-4-5-11-6-8-14(3,10-15)9-12(11)13/h15H,4-10H2,1-3H3 |
InChI Key |
CQGAXKIQOCMVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1CC(CC2)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


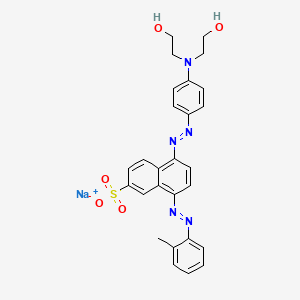
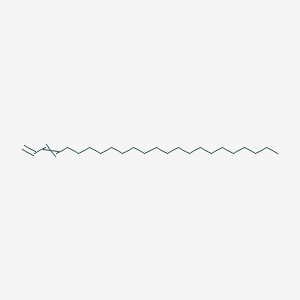
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)


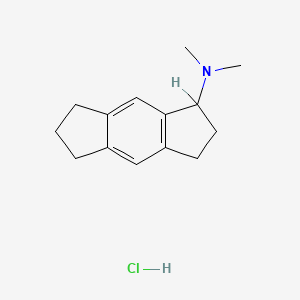
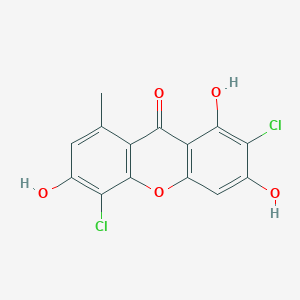

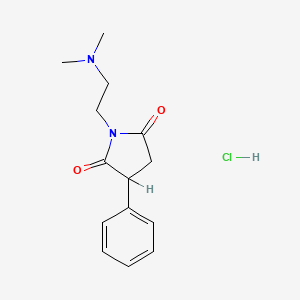
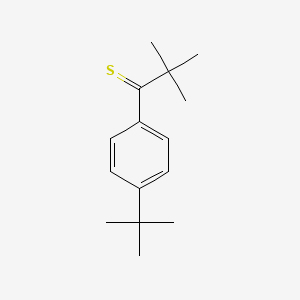
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
